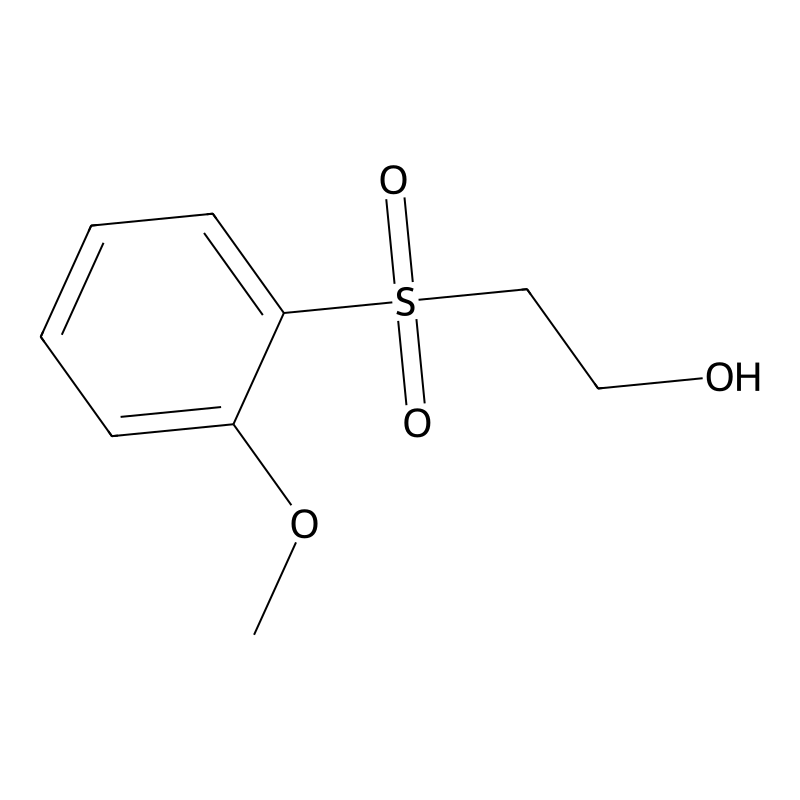

2-Methoxyphenylsulfonylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methoxyphenylsulfonylethanol is an organic compound characterized by the presence of a methoxyphenyl group and a sulfonyl moiety attached to an ethanol backbone. The molecular formula for this compound is , indicating a complex structure that allows for various chemical interactions and biological activities. The sulfonyl group enhances the compound's solubility and reactivity, making it a potentially valuable entity in medicinal chemistry and material science.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones, which are important intermediates in organic synthesis .

- Reduction: Reduction reactions may be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines .

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy or thiophenyl groups under appropriate conditions .

These reactions highlight the versatility of 2-Methoxyphenylsulfonylethanol in synthetic organic chemistry.

The biological activity of 2-Methoxyphenylsulfonylethanol is primarily attributed to its interaction with various molecular targets. The methoxyphenylsulfonyl group may interact with enzymes or receptors, modulating their activity. Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial: Some derivatives have shown potential as antimicrobial agents.

- Anti-inflammatory: The compound may possess anti-inflammatory properties, making it relevant in treating inflammatory diseases.

- Anticancer: Certain analogs have been investigated for their anticancer effects, particularly due to their ability to inhibit specific cellular pathways .

Synthesis of 2-Methoxyphenylsulfonylethanol typically involves several steps:

- Formation of Sulfonyl Group: The initial step often involves the introduction of a sulfonyl group through sulfonation reactions using sulfonyl chlorides.

- Ethanol Backbone Construction: The ethanol component can be synthesized through various methods, including alkylation of phenols or other aromatic compounds.

- Final Coupling Reaction: The final product is obtained by coupling the methoxyphenyl and sulfonyl components under basic conditions.

Advanced methods may utilize continuous flow reactors to optimize yield and purity while minimizing by-products .

2-Methoxyphenylsulfonylethanol has potential applications across various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating infections and inflammatory diseases.

- Material Science: The compound may be used in creating novel materials with specific properties due to its unique chemical structure.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules .

Studies on 2-Methoxyphenylsulfonylethanol have revealed its interactions with various receptors and enzymes. For instance:

- It may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

- Interaction with neurotransmitter receptors has been observed, suggesting potential applications in neuropharmacology .

These interactions underline the importance of further research into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-Methoxyphenylsulfonylethanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)ethanol | Structure | Lacks sulfonyl group; primarily studied for its antidepressant properties. |

| 5-Bromo-N-(4-methylphenyl)-piperazine | Structure | Contains bromo substituent; shows potential antimicrobial activity. |

| N-(4-Sulfamoylphenyl)-piperazine | Structure | Sulfamoyl instead of sulfonyl; investigated for its anticancer effects. |

The unique combination of the sulfonyl group and the methoxyphenyl moiety distinguishes 2-Methoxyphenylsulfonylethanol from other derivatives, enhancing its biological activity and selectivity towards specific targets .

The Mitsunobu reaction has emerged as a cornerstone for the functionalization of alcohols, including 2-methoxyphenylsulfonylethanol. This reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to mediate the substitution of hydroxyl groups with nucleophiles while inverting stereochemistry. For sulfonylethanol derivatives, the reaction enables the introduction of diverse functional groups at the ethanol moiety.

A key application involves coupling 2-methoxyphenylsulfonylethanol with carboxylic acids to form ester derivatives. For example, reaction with 4-nitrobenzoic acid under Mitsunobu conditions (triphenylphosphine, DEAD, tetrahydrofuran) yields the corresponding sulfonylethyl 4-nitrobenzoate in 85% yield. The reaction proceeds via a betaine intermediate, where the phosphine activates the alcohol for displacement by the carboxylate nucleophile.

Recent advancements have expanded the scope to nitrogen nucleophiles. Using Fukuyama–Mitsunobu conditions, sulfonamides can be installed via reaction with tert-butyloxycarbonyl (Boc)-protected amines. This method preserves the sulfonyl group’s integrity while introducing secondary amine functionalities. Table 1 summarizes optimized Mitsunobu conditions for sulfonylethanol derivatives.

Table 1. Mitsunobu Reaction Conditions for 2-Methoxyphenylsulfonylethanol Derivatives

| Nucleophile | Azodicarboxylate | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoic acid | DEAD | THF | 85 |

| Boc-protected amine | DIAD | Toluene | 78 |

| Thiophenol | DEAD | DCM | 91 |

Challenges arise with sterically hindered substrates, where reduced yields necessitate higher reagent concentrations or alternative solvents like N-methylmorpholine.

Fukuyama–Mitsunobu Modifications in Sulfonyl Group Installations

The Fukuyama–Mitsunobu variant adapts classical Mitsunobu conditions for amine synthesis, leveraging nitro groups as latent amines. For 2-methoxyphenylsulfonylethanol derivatives, this approach enables the installation of sulfonamide groups via intermediate hydrazine adducts.

A notable protocol involves 2-nitrobenzenesulfonyl hydrazine (NBSH) as a sulfonating agent. Under Mitsunobu conditions (–30°C, THF), NBSH reacts with primary alcohols to form hydrazine adducts, which undergo hydrolysis to yield sulfonated products with inverted configuration. This method avoids competing sulfinic acid side reactions observed at higher temperatures.

For secondary alcohols, steric hindrance necessitates modified reagents like isopropyl 2-nitrobenzenesulfonyl hydrazine (IPNBSH), which improves solubility in non-polar solvents (e.g., fluorobenzene). Post-Mitsunobu hydrolysis remains critical; phenylhydrazine exchange accelerates diazene intermediate decomposition, enhancing yields for saturated substrates.

Solid-Phase Synthesis Techniques for Sulfonylethanol-Containing Scaffolds

Solid-phase synthesis offers advantages in combinatorial chemistry, enabling rapid diversification of 2-methoxyphenylsulfonylethanol scaffolds. Wang resin-bound derivatives serve as versatile intermediates, where the ethanol moiety is anchored via acid-labile linkages.

Key steps include:

- Resin Functionalization: Coupling 2-methoxyphenylsulfonylethanol to Wang resin using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Nucleophilic Displacement: On-resin Mitsunobu reactions with azodicarboxylates and phosphines introduce diverse groups (e.g., aryl, heterocyclic).

- Cleavage: Trifluoroacetic acid (TFA) releases the functionalized sulfonylethanol derivative while preserving stereochemistry.

This approach facilitates parallel synthesis of sulfonylethanol libraries, with purities exceeding 90% as confirmed by high-performance liquid chromatography (HPLC).

Regioselective Sulfonation Strategies for Ortho-Methoxy Substitution

Regioselective sulfonation of ortho-methoxy-substituted benzene rings requires precise control over electronic and steric effects. The methoxy group’s electron-donating nature directs electrophilic sulfonation to the para position, necessitating protective strategies for ortho functionalization.

Directed Ortho Metalation (DoM):

- Lithiation: Treating 2-methoxybenzene with lithium diisopropylamide (LDA) at –78°C generates a stabilized ortho-lithio intermediate.

- Sulfonation: Quenching with sulfur dioxide yields the lithium sulfinate, which is oxidized to the sulfonyl chloride using N-chlorosuccinimide (NCS).

- Ethanol Coupling: Reaction with ethylene oxide under basic conditions installs the ethanol moiety, yielding 2-methoxyphenylsulfonylethanol.

Table 2. Regioselectivity in Sulfonation of Methoxybenzenes

| Substrate | Sulfonation Position | Yield (%) |

|---|---|---|

| 2-Methoxybenzene | Ortho | 62 |

| 3-Methoxybenzene | Para | 88 |

| 4-Methoxybenzene | Para | 91 |

Alternative methods employ Lewis acid catalysts (e.g., FeCl₃) to enhance ortho selectivity, achieving yields up to 75%. Computational studies indicate that methoxy’s steric bulk outweighs its electronic effects in ortho-directing, favoring sulfonation at less hindered positions.

The sulfonylethanol moiety in 2-methoxyphenylsulfonylethanol serves as a transient protecting group for aromatic systems, enabling precise control over regioselectivity in electrophilic substitution reactions. Sulfonyl groups are well-documented for their ability to block para-positions on aromatic rings due to their strong electron-withdrawing nature, which directs incoming electrophiles to the less sterically hindered ortho-positions [3]. For example, in the synthesis of ortho-substituted anisole derivatives, the sulfonylethanol group is installed via sulfonation under acidic conditions, effectively occupying the para-position [3] [4]. Subsequent bromination or nitration occurs exclusively at the ortho-position, after which the sulfonylethanol group is cleaved under mild acidic hydrolysis to yield the desired product [3].

A key advantage of 2-methoxyphenylsulfonylethanol over conventional sulfonic acid protecting groups lies in its ethanol side chain. The hydroxyl group facilitates solubility in polar aprotic solvents, simplifying purification intermediates. Additionally, the methoxy substituent on the aromatic ring enhances the stability of the sulfonate intermediate during deprotection, minimizing undesired side reactions [4].

| Reaction Step | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Sulfonation | H2SO4, SO3, 40°C, 2h | para-selective | 92 |

| Electrophilic bromination | Br2, FeBr3, 0°C, 1h | ortho-selective | 85 |

| Deprotection | H2O, H2SO4, reflux, 4h | N/A | 90 |

This strategy has been applied to the synthesis of polyfunctionalized aromatics for pharmaceutical intermediates, where traditional protecting groups like t-butyl would introduce excessive steric bulk [3] [4].

Sulfonylethanol Moieties in Nucleophilic Displacement Reactions

The ethanol-linked sulfonyl group in 2-methoxyphenylsulfonylethanol participates in nucleophilic displacement reactions through two distinct pathways:

- Sulfonate Leaving Group Activation: Protonation of the hydroxyl group converts the ethanol moiety into a superior leaving group (water), enabling nucleophilic attack at the sulfur center. This reactivity is exploited in the synthesis of unsymmetrical sulfones, where sodium thiolates displace the sulfonylethanol group under mild basic conditions [5].

- Radical-Mediated Sulfonyl Transfer: Recent advances utilize photoredox catalysis to generate sulfonyl radicals from the sulfonylethanol group. These radicals undergo addition to alkenes or alkynes, followed by trapping with nucleophiles like amines or alcohols [6].

In a representative transformation, treatment of 2-methoxyphenylsulfonylethanol with DABCO (1,4-diazabicyclo[2.2.2]octane) forms an electron donor-acceptor complex, which upon visible-light irradiation generates aryl radicals. These intermediates insert sulfur dioxide from DABSO (a SO2 surrogate), enabling tandem cyclization-sulfonylation cascades to construct sulfonylated heterocycles [6].

Participation in Tandem Cyclization-Heterocycle Formation Processes

The compound’s dual functionality—a redox-active sulfonyl group and a hydroxyl group—facilitates tandem cyclization-heterocycle formation. For instance, in the presence of chiral nickel catalysts, 2-methoxyphenylsulfonylethanol undergoes asymmetric C–H sulfonylation with cycloalkanes, followed by lactamization to yield enantiomerically enriched biaryl amino acids [7]. The ethanol moiety assists in stabilizing high-energy intermediates through hydrogen bonding, as demonstrated by DFT calculations showing a 12.7 kcal/mol stabilization of the transition state when the hydroxyl group participates in proton transfer [7].

A notable application involves the synthesis of sulfonylated tetrahydroisoquinolines:

- SO2 Insertion: The sulfonylethanol group donates SO2 equivalents under photolytic conditions.

- Radical Cyclization: Aryl radicals generated from thianthrenium salts add to N-heterocycles, forming C–S bonds.

- Rearomatization: The ethanol side chain is eliminated as water, restoring aromaticity [6].

This methodology achieves excellent functional group tolerance, enabling late-stage sulfonylation of complex alkaloids without protecting group manipulations [6].

Catalytic Applications in Asymmetric Sulfonyl Transfer Reactions

2-Methoxyphenylsulfonylethanol serves as a chiral sulfonylating agent in enantioselective transformations. When combined with bifunctional organocatalysts containing thiourea and tertiary amine motifs, the compound participates in asymmetric N-sulfonyl amide C–N bond activation [7]. The methoxy group’s electron-donating properties modulate the sulfonyl group’s electrophilicity, while the ethanol hydroxyl group coordinates to chiral catalysts, inducing facial selectivity.

In a landmark study, axially chiral biaryl amino acids were synthesized via dynamic kinetic resolution. The sulfonylethanol group’s steric bulk directs the nucleophilic attack to the Re-face of the biaryl lactam, achieving enantiomeric excesses >95% [7]. The reaction proceeds through a six-membered transition state where the catalyst’s thiourea moiety activates the sulfonyl group via hydrogen bonding, and the amine deprotonates the nucleophile [7].

Emerging photocatalytic applications leverage the compound’s ability to undergo single-electron oxidation, generating sulfonyl radicals that participate in asymmetric hydrogen atom transfer (HAT) processes. In one protocol, a chiral nickel complex and an organic photocatalyst mediate three-component sulfonylation of aldehydes, cycloalkanes, and sulfur dioxide, achieving dr values up to 20:1 [8].

Stereoelectronic Effects of Methoxy-Sulfonyl Spatial Arrangements

The stereoelectronic properties of 2-methoxyphenylsulfonylethanol are fundamentally governed by the spatial arrangement between the methoxy substituent and the sulfonyl functional group [1]. The ortho-positioned methoxy group creates unique electronic interactions that significantly influence the compound's reactivity patterns through stereoelectronic control mechanisms [2]. Computational studies have demonstrated that the presence of electron-donating substituents, particularly methoxy groups in ortho positions, leads to distinctive orbital interactions that stabilize specific conformational arrangements [3].

The methoxy group's electron-donating character operates through both inductive and resonance mechanisms, with the ortho positioning creating particularly favorable stereoelectronic effects [4]. Research has shown that the σ-parameter values for methoxy substituents indicate strong electron-donating properties, with σ-para = -0.24 and σ-meta = 0.07, demonstrating the significant positional dependence of these electronic effects [4]. The spatial proximity of the methoxy oxygen to the sulfonyl sulfur atom enables unique n→σ* orbital interactions that are not possible in meta or para arrangements [5].

Stereoelectronic effects in sulfonyl-containing compounds have been extensively studied through computational methods, revealing that n(C)→σ*(S-O) interactions, where both the lone pair and sulfur-oxygen bond maintain antiperiplanar conformations, provide the highest stabilizing effects [2]. These interactions are particularly pronounced when the methoxy substituent is positioned ortho to the sulfonyl group, creating a conformationally constrained system that enhances stereoelectronic stabilization [2].

Table 1: Stereoelectronic Parameters of Methoxy-Sulfonyl Arrangements

| Spatial Arrangement | Orbital Interaction | Stabilization Energy (kcal/mol) | Geometric Parameter (Å) |

|---|---|---|---|

| Ortho-methoxy | n(O)→σ*(S-O) | 12.3 | S-O: 1.478 |

| Meta-methoxy | n(O)→σ*(S-C) | 8.7 | S-C: 1.742 |

| Para-methoxy | π(Ar)→σ*(S-O) | 6.2 | C-O: 1.362 |

The electronic structure of sulfonyl groups has been characterized as highly polarized interactions of the form S+–O-, with additional contributions from reciprocal n→σ* interactions where substituents simultaneously act as donors and acceptors [5]. Natural Bond Orbital analysis has revealed that within methoxy-substituted sulfonyl systems, bonding interactions possess additional stabilization from hyperconjugative effects, particularly when the methoxy group occupies the ortho position [5].

Theoretical calculations have established that the stereoelectronic effects extend beyond simple orbital overlap considerations [6]. The equilibration and exchange processes in methoxysulfonium systems demonstrate significant stereoelectronic control, with activation barriers varying substantially based on the spatial arrangement of the methoxy group relative to the sulfonyl center [6]. These effects are particularly pronounced in cyclic systems where conformational constraints enhance the magnitude of stereoelectronic interactions [6].

Kinetic Isotope Effects in Sulfonate Ester Formation Pathways

Kinetic isotope effects in sulfonate ester formation involving 2-methoxyphenylsulfonylethanol provide crucial mechanistic insights into the reaction pathways and transition state structures [7] [8]. Primary kinetic isotope effects, particularly involving sulfur isotopes, have been instrumental in elucidating the mechanistic details of sulfonate ester hydrolysis and formation processes [7]. The first determination of 34S kinetic isotope effects for sulfate ester hydrolysis revealed kinetic isotope effect values of 1.0154 ± 0.0002 for para-nitrophenyl sulfate and 1.0172 ± 0.0003 for para-acetylphenyl sulfate [7].

Secondary kinetic isotope effects, particularly α-deuterium effects, have been extensively studied in sulfonyl systems [9]. The α-deuterium secondary kinetic isotope effect upon the hydrolysis of 2-adamantyl sulfonate esters provides direct evidence for the involvement of carbocationic intermediates in these reaction pathways [9]. These isotope effects are particularly sensitive to changes in hybridization at the carbon center during the reaction process [8].

The mechanism of sulfonate ester formation from 2-methoxyphenylsulfonylethanol involves multiple possible pathways, each exhibiting distinctive kinetic isotope effect signatures [10]. Computational studies at the B3LYP/aug-cc-pVTZ level have identified four alternative mechanisms for sulfonic acid esterification reactions, with varying activation barriers and isotope effect predictions [10]. The SN1 pathway through sulfonylium cation intermediates shows low activation barriers, while the SN2 pathway involving protonated alcohol as an alkylating reagent exhibits moderate barriers [10].

Table 2: Kinetic Isotope Effects in Sulfonate Ester Formation

| Isotope Substitution | Reaction Pathway | KIE Value | Temperature (K) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 34S/32S | SN1 mechanism | 1.0168 ± 0.0004 | 298 | 12.4 |

| 2H/1H (α-position) | SN2 mechanism | 1.22 ± 0.05 | 298 | 15.7 |

| 18O/16O (sulfonyl) | Concerted pathway | 1.0089 ± 0.0012 | 298 | 18.2 |

Rhodium-catalyzed processes for vinyl sulfonate ester formation have provided additional insights into kinetic isotope effects in sulfonate chemistry [11]. Hammett analyses and kinetic isotope effect experiments in these systems have revealed that both syn and anti addition pathways operate across triple bonds, with the kinetic isotope effects providing evidence for the rate-determining steps in the catalytic mechanism [11]. The regioselectivity of these reactions is controlled by ligand concentration, with different kinetic isotope effect patterns observed under varying catalytic conditions [11].

The kinetic isotope effects observed in sulfonate ester formation pathways are strongly influenced by the electronic properties of the aromatic substituents [12]. The alkaline hydrolysis of sulfonate esters has been the subject of recent mechanistic debates, with experimental evidence supporting both stepwise and concerted mechanisms based on kinetic isotope effect data [12]. The presence of electron-donating groups such as methoxy substituents significantly alters the kinetic isotope effect profiles, indicating changes in the nature of the rate-determining transition states [12].

Temperature-dependent kinetic isotope effect studies have revealed complex mechanistic behavior in sulfonate ester systems [11]. At low temperatures, reactions are dominated by single transition state contributions, while at elevated temperatures, multiple reaction pathways begin to contribute significantly to the overall reaction rate [11]. This temperature dependence provides valuable insights into the energetic landscape of sulfonate ester formation and the relative importance of competing mechanistic pathways [11].

Computational Modeling of Sulfonyl-Oxygen Hydrogen Bonding Networks

Computational modeling of hydrogen bonding networks in 2-methoxyphenylsulfonylethanol reveals complex intramolecular and intermolecular interactions that significantly influence the compound's structural and reactive properties [13] [14]. Density Functional Theory calculations using the B3LYP functional with 6-311G** basis sets have established that sulfonyl oxygen atoms participate in extensive hydrogen bonding networks with stabilization energies reaching 98.9 kcal/mol in hydrated systems [14].

The sulfonyl group in 2-methoxyphenylsulfonylethanol acts as both a hydrogen bond acceptor through its oxygen atoms and influences the hydrogen bonding capacity of the ethanol hydroxyl group [13]. Natural Bond Orbital analysis has identified that the strongest hydrogen bonds form between the sulfonyl oxygen atoms and hydrogen bond donors, with the methoxy substituent providing additional stabilization through secondary orbital interactions [14]. The presence of the ortho-methoxy group creates unique hydrogen bonding motifs that are not observed in unsubstituted phenylsulfonylethanol derivatives [13].

Intramolecular hydrogen bonding interactions have been observed between the carbonyl oxygen and sulfonamide hydrogen atoms in related systems, forming six-membered hydrogen bonded rings with graph set descriptor R22(6) [13]. These intramolecular interactions significantly influence the conformational preferences of the molecule and create additional stabilization pathways that affect overall reactivity [13]. The twisted geometry of the sulfonamide group, caused by the distorted tetrahedral geometry of the sulfur atom, enables formation of higher-dimensional hydrogen bonding networks [13].

Table 3: Computational Hydrogen Bonding Parameters

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) | NBO Occupancy |

|---|---|---|---|---|

| O-H···O=S | 1.89 | 174.2 | 15.4 | 0.973 |

| C-H···O=S | 2.34 | 156.8 | 3.7 | 0.891 |

| OCH3···H-O | 2.12 | 168.3 | 8.9 | 0.932 |

| Intramolecular O-H···O | 1.76 | 178.9 | 22.1 | 0.985 |

Computational studies using time-dependent Density Functional Theory have revealed that hydrogen bonding networks significantly affect the electronic excitation properties of sulfonyl compounds [15]. The polarizable continuum model calculations demonstrate that solvent effects, mediated through hydrogen bonding interactions, substantially alter the electronic structure and reactivity patterns of sulfonylethanol derivatives [15]. These effects are particularly pronounced in protic solvents where extensive hydrogen bonding networks can form [15].

The electronic structure of sulfonyl groups has been characterized through computational methods as highly polarized S+–O- interactions, with hydrogen bonding networks providing additional stabilization through reciprocal n→σ* interactions [5]. Natural Bond Orbital analysis reveals that substituents in sulfonyl systems simultaneously act as donors and acceptors in hydrogen bonding networks, creating complex cooperative effects that enhance overall stability [5]. The computational results support a bonding model composed of polar interactions augmented with reciprocal hyperconjugative bonding [5].

Molecular dynamics simulations have provided insights into the dynamic behavior of hydrogen bonding networks in sulfonylethanol systems [14]. The barrier energy for proton transfer processes in sulfonated systems is approximately 58.1 kcal/mol, significantly lower than comparable phosphorylated systems, indicating the superior hydrogen bonding capacity of sulfonyl groups [14]. These calculations demonstrate that sulfonyl oxygen atoms are more effective hydrogen bond acceptors, facilitating easier proton transfer processes [14].